5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride CAS number
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride CAS number
An In-depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (CAS No. 205113-77-5) for Advanced Chemical Synthesis
Foreword
Welcome to a comprehensive exploration of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive understanding of this reagent's lifecycle—from its synthesis and fundamental properties to its application and safe handling. This guide is crafted for the discerning researcher and drug development professional who requires not just protocols, but the rationale and mechanistic insights that underpin them. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, and this particular acyl chloride serves as a highly versatile entry point for creating novel molecular entities. Let us delve into the science and application of this valuable chemical building block.
Part 1: Core Characteristics and Physicochemical Properties
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a bifunctional molecule featuring a stable, substituted pyrazole ring and a reactive acyl chloride group. This combination makes it an ideal intermediate for introducing the 5-methyl-1-phenyl-pyrazole moiety into a larger molecular framework, a common strategy in the design of bioactive compounds.[1][2]
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Reference |
| CAS Number | 205113-77-5 | [3] |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.66 g/mol | [4] |
| Melting Point | 147 °C | [3] |
| Boiling Point | 333.4±22.0 °C (Predicted) | [3] |
| Density | 1.26±0.1 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
Part 2: Synthesis and Mechanistic Insight
The most common and efficient laboratory-scale synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride involves the chlorination of its corresponding carboxylic acid precursor.[5][6] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts.
Causality of Reagent Choice: Why Thionyl Chloride?
The conversion of a carboxylic acid to an acyl chloride requires the transformation of the hydroxyl group into a good leaving group. Thionyl chloride excels in this role for several key reasons:
-
High Reactivity : It readily reacts with the carboxylic acid to form a highly reactive chlorosulfite intermediate.[7][8]
-
Irreversible Reaction : The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle.[9]
-
Simplified Workup : The volatile nature of the byproducts and any excess reagent means they can be easily removed under reduced pressure, simplifying the purification of the desired acyl chloride.[9]
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
The mechanism proceeds through a nucleophilic acyl substitution pathway. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of the key chlorosulfite intermediate. A subsequent attack by the released chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the collapse of the intermediate into the stable gaseous products SO₂ and HCl.[7][9]
Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.
Comprehensive Synthesis Workflow
The target compound is typically prepared via a multi-step synthesis starting from readily available materials like 3-methyl-1-phenyl-5-pyrazolone.
Caption: Overall synthetic pathway to the target acyl chloride.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol describes the conversion of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to the title compound.
Self-Validating System: The success of this reaction is validated by the cessation of gas evolution (HCl, SO₂) and confirmed by spectroscopic analysis of the product. The protocol must be performed in a fume hood due to the toxic and corrosive nature of the reagents and byproducts.
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Reagent Addition : Under anhydrous conditions, add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq), which also serves as the solvent.[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[10]
-
Reaction : Heat the mixture to reflux (approximately 76 °C) and maintain for 2-4 hours.[6] The reaction progress can be monitored by the evolution of gases. The reaction is complete when gas evolution ceases.
-
Workup : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be done carefully.
-
Purification : The resulting crude solid is often of high purity. If necessary, it can be recrystallized from a non-protic solvent like hexane or dichloromethane to yield the final product, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.
Part 3: Applications in Drug Discovery and Development
The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][11] The title compound, as a reactive acyl chloride, is an invaluable starting material for synthesizing libraries of novel pyrazole derivatives for high-throughput screening.
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride lies in its reaction with nucleophiles to form a variety of carboxylic acid derivatives. Its reaction with amines to form amides is particularly important in drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.
Caption: General reaction scheme for library synthesis.
Case Study: Development of Anticancer Agents
Research has shown that certain 5-methyl-1H-pyrazole derivatives act as potent androgen receptor (AR) antagonists, a key target in the treatment of prostate cancer.[2] The synthesis of these antagonists often involves creating an amide linkage between the pyrazole core and another molecular fragment. 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is the ideal starting material for this coupling reaction, enabling the rapid generation of diverse candidates for biological evaluation.
Experimental Protocol: Amide Synthesis
This protocol provides a general method for coupling the title compound with a primary or secondary amine.
Trustworthiness through Stoichiometry and Control: This protocol incorporates a non-nucleophilic base to neutralize the HCl byproduct, preventing side reactions and ensuring the reaction proceeds to completion. The use of an anhydrous solvent is critical to prevent hydrolysis of the starting acyl chloride.
-
Preparation : Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition : Cool the solution to 0 °C in an ice bath. Slowly add a solution of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.05 eq) in the same anhydrous solvent. The slow addition helps to control the exothermicity of the reaction.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
Part 4: Safety, Handling, and Storage
Chemical integrity and laboratory safety are paramount. As an acyl chloride, this compound presents specific hazards that demand rigorous handling procedures.
Hazard Profile:
-
Corrosive : Causes severe skin burns and eye damage.[3]
-
Water Reactive : Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride gas.[12]
-
Inhalation Hazard : Harmful if inhaled, may cause respiratory irritation.[13]
Mandatory Safety and Handling Protocols
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Ventilation : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[13]
-
Inert Atmosphere : Handle and store the compound under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[12]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[12][14]
Conclusion
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is more than just a chemical; it is a key that unlocks vast synthetic possibilities. Its robust pyrazole core and reactive acyl chloride handle provide a reliable platform for the construction of complex molecules with significant potential in pharmacology and materials science. By understanding its properties, synthesis, reactivity, and handling requirements, researchers can confidently and safely leverage this versatile building block to drive innovation in drug discovery and beyond.
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Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]
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